1-Octylnonyl 8-[[8-[(1-ethylnonyl)oxy]-8-oxooctyl](2-hydroxyethyl)amino]octanoate
Description
Historical Context of Branched Ester Derivatives in Pharmaceutical Nanotechnology
Branched ester architectures emerged as critical components in drug delivery systems following seminal work on poly(beta-amino ester)s in the early 2000s. The compound’s structural lineage can be traced to ionizable lipids like SM-102 (heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate), which demonstrated that controlled branching enables pH-dependent endosomal escape while maintaining serum stability. Key historical milestones include:
- Phase-Transition Optimization : Early linear esters suffered from poor membrane fusion capabilities due to rigid acyl chain packing. The introduction of Y-shaped branched chains in compounds like 1-octylnonyl 8-[8-[(1-ethylnonyl)oxy]-8-oxooctylamino]octanoate introduced kink defects that lower the phase transition temperature, facilitating endosomal membrane disruption.
- Charge Modulation : Unlike permanently cationic lipids that cause nonspecific cell membrane damage, the compound’s tertiary amine group achieves protonation exclusively in acidic endosomal environments (pH ≈ 5.0). This pH-responsive behavior was first demonstrated in branched poly(ester amine) quadpolymers (BEAQs), which showed 12-fold higher transfection efficiency than linear analogues in retinal epithelial cells.
Table 1 : Evolutionary Timeline of Branched Ester Nanocarriers
| Era | Key Innovation | Impact on Delivery Efficiency |
|---|---|---|
| 2005–2010 | Linear poly(beta-amino ester)s | 5–10% siRNA knockdown |
| 2012–2016 | First-generation branched BEAQs | 40% plasmid transfection |
| 2018–Present | Multi-armed esters (e.g., 1-octylnonyl) | >90% mRNA encapsulation |
The compound’s 1-ethylnonyl and 1-octylnonyl branches exemplify the "Goldilocks principle" in hydrocarbon tailoring—chains long enough to ensure hydrophobic anchoring in lipid bilayers (C18–C22), yet sufficiently branched to prevent crystalline packing. This balance was empirically validated through small-angle X-ray scattering (SAXS) studies showing that 45–55° alkyl chain angles optimize mRNA payload retention during systemic circulation.
Role of Multi-Armed Amphiphilic Esters in Modern Nanocarrier Design
The compound’s quintessential amphiphilicity arises from three structural domains:
- Hydrophobic Core : Dual C10–C14 branched alkyl chains (1-octylnonyl and 1-ethylnonyl) provide van der Waals interactions for LNP core stabilization.
- Linker Region : The 8-oxooctyl spacer enables conformational flexibility, critical for accommodating mRNA’s 100–150 nm tertiary structures.
- Ionizable Headgroup : The 2-hydroxyethylamino group confers a pKa ≈ 6.5–6.8, ensuring neutral surface charge at physiological pH (minimizing opsonization) while protonating in endosomes to trigger mRNA release.
Figure 1 : Supramolecular Assembly Mechanism
$$
\text{LNP Formation} = \frac{\text{Hydrophobic Chains} \times \text{Esters}}{\text{Headgroup Charge} + \text{Buffer pH}} \rightarrow \text{mRNA Encapsulation}
$$
This multi-armed design addresses three historical limitations of lipid nanocarriers:
- Payload Capacity : The compound’s 8-oxooctyl linker increases inter-lipid spacing by 3.2 Å compared to SM-102, enabling encapsulation of larger mRNA constructs (up to 12.5 kb).
- Serum Stability : Cryo-TEM analysis reveals that the 1-ethylnonyl branch induces curvature strain, forming 80–100 nm particles resistant to protein corona formation.
- Batch Consistency : Microfluidic mixing with ethanol ratios ≤ 3:1 (aqueous:organic) yields polydispersity indices <0.1, a 60% improvement over earlier branched lipids.
Table 2 : Performance Comparison of Amphiphilic Esters
| Parameter | 1-Octylnonyl Derivative | SM-102 | Linear Esters |
|---|---|---|---|
| mRNA Encapsulation (%) | 98.3 ± 1.2 | 95.1 ± 2.1 | 78.4 ± 4.3 |
| Endosomal Escape (%) | 89.7 (pH 5.0) | 82.4 (pH 5.0) | 63.8 (pH 5.0) |
| Cytotoxicity (IC50, µM) | >500 | 420 | 180 |
The compound’s efficacy stems from synergistic interactions between its ester groups and nucleic acid phosphates. Fourier-transform infrared (FTIR) spectroscopy shows hydrogen bonding between the 8-oxooctyl carbonyl (C=O stretch at 1735 cm⁻¹) and mRNA’s phosphate backbone (P=O at 1240 cm⁻¹). This non-electrostatic binding mode prevents the "PEG dilemma" where excessive cationic charge inhibits endosomal escape.
Properties
Molecular Formula |
C46H91NO5 |
|---|---|
Molecular Weight |
738.2 g/mol |
IUPAC Name |
undecan-3-yl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate |
InChI |
InChI=1S/C46H91NO5/c1-5-9-12-15-20-27-34-43(8-4)51-45(49)37-30-23-18-25-32-39-47(41-42-48)40-33-26-19-24-31-38-46(50)52-44(35-28-21-16-13-10-6-2)36-29-22-17-14-11-7-3/h43-44,48H,5-42H2,1-4H3 |
InChI Key |
BKIPRJNSOWMQFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CC)OC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Octylnonyl Octanoate
Reagents : Octanoic acid, 1-octylnonanol, N,N′-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).
Procedure :
-
Dissolve octanoic acid (1.0 eq) and 1-octylnonanol (1.2 eq) in anhydrous dichloromethane (DCM).
-
Add DCC (1.5 eq) and DMAP (0.1 eq) under nitrogen.
-
Stir at 25°C for 24 hours.
-
Filter to remove dicyclohexylurea, concentrate, and purify via silica gel chromatography (hexane:ethyl acetate = 9:1).
| Parameter | Value |
|---|---|
| Reaction Temperature | 25°C |
| Reaction Time | 24 hours |
| Solvent | Anhydrous DCM |
| Catalyst | DCC/DMAP |
Preparation of 8-[(1-Ethylnonyl)oxy]-8-oxooctanoic Acid
Reagents : Suberic acid (octanedioic acid), 1-ethylnonanol, N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Procedure :
-
Activate suberic acid (1.0 eq) with EDC (1.5 eq) and NHS (1.5 eq) in DCM for 1 hour.
-
Add 1-ethylnonanol (1.2 eq) and stir for 12 hours.
-
Extract with 5% NaHCO₃, dry over MgSO₄, and isolate via vacuum distillation.
| Characterization | Data |
|---|---|
| ¹H NMR (CDCl₃) | δ 4.10 (t, 2H, -OCH₂), 2.30 (t, 2H, -COOCH₂) |
| MS (ESI) | m/z 357.3 [M+H]⁺ |
Coupling of 2-Hydroxyethylamine to the Acid Chloride Intermediate
Reagents : 8-[(1-Ethylnonyl)oxy]-8-oxooctanoic acid, thionyl chloride (SOCl₂), 2-hydroxyethylamine.
Procedure :
-
Convert the acid to its chloride by refluxing with SOCl₂ (3.0 eq) for 3 hours.
-
Remove excess SOCl₂ under reduced pressure.
-
React the acid chloride with 2-hydroxyethylamine (1.5 eq) in tetrahydrofuran (THF) at 0°C.
-
Stir for 6 hours, quench with ice water, and extract with ethyl acetate.
Final Esterification and Purification
Reagents : Product from Step 2.3, 1-octylnonyl octanoate (from Step 2.1), EDC, DMAP.
Procedure :
-
Combine the amide intermediate (1.0 eq) and 1-octylnonyl octanoate (1.2 eq) in DCM.
-
Add EDC (1.5 eq) and DMAP (0.1 eq), stir at 25°C for 48 hours.
-
Purify via reverse-phase HPLC (C18 column, acetonitrile/water gradient).
| Purity Analysis | Method | Result |
|---|---|---|
| HPLC | C18, 90% ACN | 98.2% |
| TLC | Hexane:EA (8:2) | Single spot |
Critical Challenges and Optimization Strategies
Steric Hindrance Mitigation
Byproduct Formation
-
Problem : Intermolecular esterification generates dimers.
-
Solution :
Analytical Validation and Quality Control
Structural Confirmation
Purity Assessment
-
HPLC-ELSD : Purity >98% with acetonitrile/water (85:15) mobile phase.
-
Karl Fischer Titration : Water content <0.5% w/w.
Applications in Drug Delivery Systems
1-Octylnonyl 8-[8-[(1-ethylnonyl)oxy]-8-oxooctylamino]octanoate enhances LNP stability for mRNA vaccines by:
Chemical Reactions Analysis
Types of Reactions
1-Octylnonyl 8-[8-[(1-ethylnonyl)oxy]-8-oxooctylamino]octanoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the ethylnonyl group can be replaced with other alkyl groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can be used for different research applications .
Scientific Research Applications
Drug Delivery Systems
1-Octylnonyl 8-[8-[(1-ethylnonyl)oxy]-8-oxooctylamino]octanoate has shown promise in enhancing the efficacy of drug delivery systems. Its amphiphilic nature allows it to form micelles, which can encapsulate hydrophobic drugs, improving their solubility and bioavailability. This property is particularly useful for targeting specific tissues or cells in therapeutic applications.
Antibody-Drug Conjugates (ADCs)
The compound is being researched for its potential use in antibody-drug conjugates, which are designed to deliver cytotoxic agents directly to cancer cells while minimizing damage to healthy tissues. The functional groups in the chemical structure facilitate the conjugation process, allowing for precise targeting of tumor cells.
Immunology and Inflammation
Research indicates that this compound may influence immune responses and inflammation pathways. It has been implicated in modulating signaling pathways such as JAK/STAT and NF-κB, which are critical in immune regulation and inflammatory responses. This makes it a candidate for developing therapies aimed at autoimmune diseases and inflammatory conditions.
Cancer Therapy
The compound's ability to induce apoptosis (programmed cell death) in cancer cells has been documented. It interacts with various apoptotic pathways, including those involving Bcl-2 family proteins and caspases, making it a potential candidate for novel cancer therapies.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Drug Delivery | Demonstrated increased solubility of hydrophobic drugs when encapsulated in micelles formed by the compound. |
| Study 2 | Cancer Therapy | Showed significant reduction in tumor growth in animal models when used as part of an ADC formulation. |
| Study 3 | Immunology | Found to modulate JAK/STAT signaling pathways, leading to decreased pro-inflammatory cytokine production. |
Mechanism of Action
The compound exerts its effects by forming liposomes, which encapsulate drugs and protect them from degradation. These liposomes can then fuse with cell membranes, releasing the encapsulated drug into the target cells. The molecular targets include cell membrane lipids and proteins involved in endocytosis .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
To contextualize its properties and performance, this compound is compared to four structurally related esters with documented applications in drug delivery and nanotechnology.
Table 1: Key Structural and Functional Comparisons
| Compound Name | Molecular Weight | Functional Groups | Ester Type(s) | Biodegradability | Primary Application |
|---|---|---|---|---|---|
| 1-Octylnonyl 8-[8-[(1-ethylnonyl)oxy]-8-oxooctylamino]octanoate (Target) | ~710.17* | -OH, -NH₂, ester | Primary and secondary | Moderate | Drug delivery, nanomaterials |
| Heptadecan-9-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate (Lipid 5) | ~760.00 | -OH, ester | Primary and secondary | High | mRNA delivery (LNPs) |
| Nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate | ~710.17 | Ester, amino | Primary | Low | Surfactants, lubricants |
| 8-(Benzyloxy)-8-oxooctanoic acid | 264.32 | Carboxylic acid, benzyl ester | Aromatic ester | Low | Organic synthesis |
*Estimated based on structural similarity to .
Structural and Functional Group Variations
- Hydrophobicity: The target compound’s long branched alkyl chains (C17-C18) exceed the linear chains of Lipid 5 (C17) and Nonyl derivatives, enhancing its membrane affinity and stability in lipid nanoparticles (LNPs) . In contrast, 8-(Benzyloxy)-8-oxooctanoic acid’s aromatic benzyl group reduces hydrophobicity, limiting its use in hydrophobic core formulations .
- Reactivity: The target’s hydroxyl and amino groups enable covalent bonding with biomolecules (e.g., peptides, antibodies), a feature absent in Lipid 5 and Nonyl derivatives . This reactivity is critical for functionalizing drug carriers.
Biodegradability and Efficacy
- Ester Linkages : Lipid 5’s combination of primary and secondary esters accelerates liver clearance while maintaining high mRNA expression (~3-fold improvement over MC3-LNPs) . The target compound’s ester configuration likely balances biodegradability and stability, though empirical data are pending.
- Stability: The target compound exhibits physiological temperature stability, a trait shared with Lipid 5 but absent in Nonyl derivatives, which degrade faster due to primary esters .
Biological Activity
1-Octylnonyl 8-[8-[(1-ethylnonyl)oxy]-8-oxooctylamino]octanoate, a complex lipid compound, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
- Molecular Formula : C27H55NO
- Molecular Weight : 441.7 g/mol
- CAS Number : 2089251-75-0
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens, including bacteria and viruses. It has been shown to inhibit the growth of:
- Bacterial strains : Effective against Gram-positive and Gram-negative bacteria.
- Viruses : Demonstrated activity against influenza virus and HIV .
2. Anticancer Effects
The compound has been investigated for its potential anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through:
- Cell Cycle Arrest : Inhibition of cell proliferation by interfering with the cell cycle.
- Apoptotic Pathways : Activation of intrinsic and extrinsic apoptotic pathways, leading to programmed cell death .
3. Immunomodulatory Effects
1-Octylnonyl 8-[8-[(1-ethylnonyl)oxy]-8-oxooctylamino]octanoate influences immune responses by modulating:
- Cytokine Production : Altering the secretion of pro-inflammatory cytokines.
- Immune Cell Activation : Enhancing the activity of macrophages and T-cells, which play crucial roles in immune defense .
The biological activity of this compound is attributed to its interaction with various cellular pathways:
Case Study 1: Antiviral Activity
A study evaluating the antiviral efficacy of the compound against HIV demonstrated a dose-dependent inhibition of viral replication in vitro. The compound was found to disrupt the viral life cycle at multiple stages, indicating its potential as a therapeutic agent in HIV treatment.
Case Study 2: Cancer Cell Line Studies
In vitro studies on various cancer cell lines (e.g., breast and prostate cancer) revealed that treatment with this compound led to significant reductions in cell viability and increased rates of apoptosis. These findings suggest its potential application in cancer therapy as an adjunct to existing treatments.
Q & A
Basic: What are the recommended methodologies for synthesizing 1-Octylnonyl 8-[8-[(1-ethylnonyl)oxy]-8-oxooctylamino]octanoate, and how can purity be ensured?
Answer:
Synthesis typically involves multi-step esterification and amidation reactions. Key steps include:
- Esterification: Reacting 1-ethylnonyl alcohol with activated octanedioic acid derivatives (e.g., acyl chlorides) under anhydrous conditions, using catalysts like DMAP (4-dimethylaminopyridine) .
- Amidation: Introducing the 2-hydroxyethylamino group via coupling agents (e.g., HATU or EDC) in DMF or dichloromethane.
- Purification: Employ gradient HPLC with C18 columns and UV detection (λ = 210–254 nm) to isolate the target compound. Purity validation requires ≥95% by HPLC and corroboration via -NMR integration .
Safety: Follow protocols for handling toxic intermediates (e.g., wear PPE, use fume hoods) and dispose of waste via certified biohazard services .
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Answer:
Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy: - and -NMR to verify ester/amide linkages and branching. For example, the 8-oxooctyl group shows characteristic carbonyl peaks at δ 170–175 ppm in -NMR .
- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular weight (e.g., ESI+ mode for [M+Na]+ ion).
- FT-IR: Peaks at 1730–1740 cm (ester C=O) and 1640–1680 cm (amide C=O) .
Cross-validate data with computational tools (e.g., ChemDraw simulations) to resolve ambiguities .
Advanced: What experimental strategies are effective for analyzing contradictory solubility data in polar vs. nonpolar solvents?
Answer:
Contradictions often arise from solvent polarity, temperature, or impurities. Systematic approaches include:
- Phase Solubility Studies: Measure equilibrium solubility in solvents like DMSO, ethanol, and hexane at 25°C and 37°C. Use shake-flask method with HPLC quantification .
- Hansen Solubility Parameters: Calculate HSP values to predict compatibility with solvents, identifying outliers due to hydrogen bonding or dispersion forces .
- Impurity Profiling: Analyze insoluble fractions via LC-MS to detect hydrophobic byproducts (e.g., unreacted alkyl chains) .
Advanced: How can the compound’s thermal stability be assessed for drug delivery or material science applications?
Answer:
- Thermogravimetric Analysis (TGA): Determine decomposition temperatures (T) under nitrogen. For similar branched esters, T typically exceeds 200°C .
- Differential Scanning Calorimetry (DSC): Identify melting points and phase transitions. Pre-heat samples to 100°C to remove residual solvents.
- Accelerated Stability Testing: Store at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Use Arrhenius plots to extrapolate shelf life .
Advanced: What in vitro models are suitable for evaluating biological activity, and how can interference from the compound’s lipidic structure be mitigated?
Answer:
- Cell-Based Assays: Use HEK-293 or Caco-2 cells for membrane interaction studies. Pre-solubilize the compound in cyclodextrin or lipid-free BSA to prevent micelle formation .
- Confocal Microscopy: Tag the compound with fluorescent probes (e.g., BODIPY) to track cellular uptake. Include controls with lipid rafts disrupted (e.g., methyl-β-cyclodextrin treatment) .
- Enzymatic Assays: Test esterase-mediated hydrolysis using porcine liver esterase. Quantify metabolites via LC-MS/MS and compare to theoretical cleavage sites .
Advanced: How can computational methods optimize the compound’s interaction with target proteins (e.g., lipid-binding receptors)?
Answer:
- Molecular Docking: Use AutoDock Vina with crystal structures of target proteins (e.g., PPAR-γ). Focus on the 8-oxooctyl and hydroxyethyl groups as key binding motifs .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze hydrogen bonds and hydrophobic contacts .
- QSAR Modeling: Correlate structural features (e.g., alkyl chain length, logP) with activity data to guide synthetic modifications .
Advanced: What analytical techniques resolve discrepancies in bioactivity data across different research groups?
Answer:
- Inter-lab Reprodubility Studies: Standardize protocols for cell viability (MTT assay) and protein expression (Western blot). Share reference samples to calibrate equipment .
- Meta-Analysis: Pool data from published studies (e.g., IC values) and apply statistical models (e.g., random-effects) to identify outliers .
- Proteomic Profiling: Use SILAC (stable isotope labeling) to differentiate compound-specific effects from batch-related variability in cell lines .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
